molecular formula C10H17F3N2O3S B15095338 1-Methyl-3-pentyl-1H-imidazol-3-ium trifluoromethanesulfonate

1-Methyl-3-pentyl-1H-imidazol-3-ium trifluoromethanesulfonate

Cat. No.: B15095338
M. Wt: 302.32 g/mol
InChI Key: YTTSIJMBSFNQQD-UHFFFAOYSA-M
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Description

1-Methyl-3-pentyl-1H-imidazol-3-ium trifluoromethanesulfonate is a type of ionic liquid. Ionic liquids are salts that are liquid at or near room temperature. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-pentyl-1H-imidazol-3-ium trifluoromethanesulfonate typically involves the alkylation of 1-methylimidazole with 1-bromopentane, followed by anion exchange with trifluoromethanesulfonate. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include acetonitrile or dichloromethane.

    Catalyst: No specific catalyst is usually required for the alkylation step.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Batch or continuous reactors: To handle larger volumes.

    Purification steps: Such as recrystallization or distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-pentyl-1H-imidazol-3-ium trifluoromethanesulfonate can undergo various chemical reactions, including:

    Substitution reactions: Where the trifluoromethanesulfonate anion can be replaced by other anions.

    Oxidation and reduction reactions: Depending on the reagents used.

Common Reagents and Conditions

    Substitution reactions: Typically involve other salts or acids to provide the new anion.

    Oxidation reactions: May involve oxidizing agents like hydrogen peroxide.

    Reduction reactions: Could involve reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions will yield new ionic liquids with different anions.

Scientific Research Applications

1-Methyl-3-pentyl-1H-imidazol-3-ium trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-3-pentyl-1H-imidazol-3-ium trifluoromethanesulfonate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-pentylimidazolium bromide: Similar structure but with a bromide anion.

    1-Hexyl-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate: Similar but with a hexyl group instead of a pentyl group.

    1-Phenyl-1H-imidazol-3-ium trifluoromethanesulfonate: Similar but with a phenyl group instead of a pentyl group

Uniqueness

1-Methyl-3-pentyl-1H-imidazol-3-ium trifluoromethanesulfonate is unique due to its specific combination of a pentyl group and trifluoromethanesulfonate anion, which imparts distinct solubility, stability, and electrochemical properties compared to its analogs.

Properties

Molecular Formula

C10H17F3N2O3S

Molecular Weight

302.32 g/mol

IUPAC Name

1-methyl-3-pentylimidazol-1-ium;trifluoromethanesulfonate

InChI

InChI=1S/C9H17N2.CHF3O3S/c1-3-4-5-6-11-8-7-10(2)9-11;2-1(3,4)8(5,6)7/h7-9H,3-6H2,1-2H3;(H,5,6,7)/q+1;/p-1

InChI Key

YTTSIJMBSFNQQD-UHFFFAOYSA-M

Canonical SMILES

CCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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